molecular formula C14H13N5O4 B12554682 2,3-Quinoxalinedione, 1,4-dihydro-7-(1H-imidazol-1-yl)-6-nitro-1-propyl- CAS No. 143151-36-4

2,3-Quinoxalinedione, 1,4-dihydro-7-(1H-imidazol-1-yl)-6-nitro-1-propyl-

Cat. No.: B12554682
CAS No.: 143151-36-4
M. Wt: 315.28 g/mol
InChI Key: GOUMIAHOJZZWCT-UHFFFAOYSA-N
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Description

2,3-Quinoxalinedione, 1,4-dihydro-7-(1H-imidazol-1-yl)-6-nitro-1-propyl- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the quinoxalinedione family, which is characterized by a bicyclic structure containing nitrogen atoms. The presence of the imidazole and nitro groups further enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Quinoxalinedione, 1,4-dihydro-7-(1H-imidazol-1-yl)-6-nitro-1-propyl- typically involves multi-step organic reactions. One common method includes the condensation of o-phenylenediamine with a suitable dicarbonyl compound to form the quinoxaline core. Subsequent nitration and imidazole substitution reactions are carried out under controlled conditions to introduce the nitro and imidazole groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,3-Quinoxalinedione, 1,4-dihydro-7-(1H-imidazol-1-yl)-6-nitro-1-propyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoxaline derivatives, amino-substituted compounds, and other functionalized molecules .

Scientific Research Applications

2,3-Quinoxalinedione, 1,4-dihydro-7-(1H-imidazol-1-yl)-6-nitro-1-propyl- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2,3-Quinoxalinedione, 1,4-dihydro-7-(1H-imidazol-1-yl)-6-nitro-1-propyl- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the imidazole group can bind to metal ions or active sites of enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2,3-Quinoxalinedione, 1,4-dihydro-7-(1H-imidazol-1-yl)-6-nitro-1-propyl- is unique due to its specific substitution pattern, which may confer distinct chemical reactivity and biological activity. The presence of the propyl group can also influence its solubility and interaction with biological targets .

Properties

CAS No.

143151-36-4

Molecular Formula

C14H13N5O4

Molecular Weight

315.28 g/mol

IUPAC Name

6-imidazol-1-yl-7-nitro-4-propyl-1H-quinoxaline-2,3-dione

InChI

InChI=1S/C14H13N5O4/c1-2-4-18-10-7-11(17-5-3-15-8-17)12(19(22)23)6-9(10)16-13(20)14(18)21/h3,5-8H,2,4H2,1H3,(H,16,20)

InChI Key

GOUMIAHOJZZWCT-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC(=C(C=C2NC(=O)C1=O)[N+](=O)[O-])N3C=CN=C3

Origin of Product

United States

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